Cas no 1220031-53-7 (3-Pyrrolidinyl 2-furoate hydrochloride)

3-Pyrrolidinyl 2-furoate hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinyl 2-furoate hydrochloride
- pyrrolidin-3-yl furan-2-carboxylate hydrochloride
- pyrrolidin-3-ylfuran-2-carboxylatehydrochloride
- pyrrolidin-3-yl furan-2-carboxylate;hydrochloride
- 1220031-53-7
- AKOS015848726
- SB61747
-
- MDL: MFCD13559676
- インチ: InChI=1S/C9H11NO3.ClH/c11-9(8-2-1-5-12-8)13-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2;1H
- InChIKey: DHNCCAMBBYFSEE-UHFFFAOYSA-N
- ほほえんだ: C1=COC(=C1)C(=O)OC2CCNC2.Cl
計算された属性
- せいみつぶんしりょう: 217.0505709g/mol
- どういたいしつりょう: 217.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.5Ų
3-Pyrrolidinyl 2-furoate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM310487-1g |
Pyrrolidin-3-yl furan-2-carboxylate hydrochloride |
1220031-53-7 | 95% | 1g |
$165 | 2023-03-07 | |
Chemenu | CM310487-5g |
Pyrrolidin-3-yl furan-2-carboxylate hydrochloride |
1220031-53-7 | 95% | 5g |
$495 | 2023-03-07 |
3-Pyrrolidinyl 2-furoate hydrochloride 関連文献
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3-Pyrrolidinyl 2-furoate hydrochlorideに関する追加情報
3-Pyrrolidinyl 2-Furoate Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1220031-53-7, commonly referred to as 3-Pyrrolidinyl 2-furoate hydrochloride, is a notable chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a furoate moiety, and its potential applications in drug development. In this article, we will delve into the properties, synthesis, and biological activities of 3-Pyrrolidinyl 2-furoate hydrochloride, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.
3-Pyrrolidinyl 2-furoate hydrochloride is a salt formed by the reaction of 3-pyrrolidinyl 2-furoic acid with hydrochloric acid. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural motif in many bioactive compounds. The furoate group, derived from furan, adds aromaticity and potential for hydrogen bonding interactions. These structural features make 3-Pyrrolidinyl 2-furoate hydrochloride a promising candidate for various biological applications.
Recent studies have highlighted the importance of 3-Pyrrolidinyl 2-furoate hydrochloride in medicinal chemistry. Researchers have explored its role as a potential lead compound for the development of new drugs targeting specific biological pathways. For instance, investigations into its pharmacokinetic properties have revealed favorable absorption and bioavailability profiles, making it a viable candidate for oral drug delivery systems.
The synthesis of 3-Pyrrolidinyl 2-furoate hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. This is followed by esterification or amidation reactions to introduce the pyrrolidine moiety. The final step involves protonation with hydrochloric acid to form the hydrochloride salt. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to optimize the yield and purity of this compound.
From a biological standpoint, 3-Pyrrolidinyl 2-furoate hydrochloride has demonstrated potent activity in several in vitro assays. For example, studies have shown that it exhibits significant inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary in vivo studies have indicated that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
The application of 3-Pyrrolidinyl 2-furoate hydrochloride extends beyond pharmacology into materials science. Its unique chemical structure allows it to serve as an intermediate in the synthesis of more complex molecules with diverse functionalities. For instance, researchers have utilized it as a building block for constructing advanced materials with tailored electronic properties.
In conclusion, 3-Pyrrolidinyl 2-furoate hydrochloride (CAS No. 1220031-53-7) is a versatile compound with significant potential in various scientific domains. Its distinctive structure, coupled with promising biological activities and ease of synthesis, positions it as an important tool for researchers across disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly prominent role in both academic and industrial settings.
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